molecular formula C15H20O11 B12851918 3-[[(2R,3S,4S,5R,6S)-6-(2,5-dimethyl-4-oxofuran-3-yl)oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid

3-[[(2R,3S,4S,5R,6S)-6-(2,5-dimethyl-4-oxofuran-3-yl)oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid

Cat. No.: B12851918
M. Wt: 376.31 g/mol
InChI Key: QJYOBEMAMLWZTF-ALQFCZPRSA-N
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Description

This compound is a structurally complex molecule featuring a central oxane (pyranose) ring substituted with a 2,5-dimethyl-4-oxofuran moiety and a 3-oxopropanoic acid side chain. Its molecular formula is C₃₉H₃₈O₂₁, with a molecular weight of approximately 842.69 g/mol . Key structural attributes include:

  • Glycosidic linkage: The oxane ring (pyranose sugar) is linked via a methoxy group to the propanoic acid moiety.
  • Hydroxyl groups: Multiple hydroxyl groups on the oxane ring enhance hydrophilicity, while the propanoic acid group contributes to acidity (pKa ~4.8–5.2) .

Predicted physicochemical properties include a collision cross-section (CCS) of 274.9 Ų for the [M+H]+ adduct, suggesting moderate polarity suitable for liquid chromatography-mass spectrometry (LC-MS) analysis .

Properties

Molecular Formula

C15H20O11

Molecular Weight

376.31 g/mol

IUPAC Name

3-[[(2R,3S,4S,5R,6S)-6-(2,5-dimethyl-4-oxofuran-3-yl)oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid

InChI

InChI=1S/C15H20O11/c1-5-10(19)14(6(2)24-5)26-15-13(22)12(21)11(20)7(25-15)4-23-9(18)3-8(16)17/h5,7,11-13,15,20-22H,3-4H2,1-2H3,(H,16,17)/t5?,7-,11-,12+,13-,15+/m1/s1

InChI Key

QJYOBEMAMLWZTF-ALQFCZPRSA-N

Isomeric SMILES

CC1C(=O)C(=C(O1)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)CC(=O)O)O)O)O

Canonical SMILES

CC1C(=O)C(=C(O1)C)OC2C(C(C(C(O2)COC(=O)CC(=O)O)O)O)O

Origin of Product

United States

Preparation Methods

Starting Materials

  • Protected monosaccharide derivatives (e.g., glucose or related hexoses) with selective protection of hydroxyl groups.
  • Furanone derivatives or precursors for the 2,5-dimethyl-4-oxofuran-3-yl moiety.
  • 3-oxopropanoic acid or its activated derivatives (e.g., acid chlorides, esters).

Protection and Activation of Hydroxyl Groups

  • Selective protection of sugar hydroxyl groups using silyl ethers, benzyl ethers, or acetyl groups to control regioselectivity.
  • Activation of the anomeric center (C1 of sugar) as a glycosyl donor, commonly as trichloroacetimidate, thioglycoside, or halide derivatives.

Glycosylation Step

  • Coupling of the sugar donor with the furanone acceptor under Lewis acid catalysis (e.g., BF3·OEt2, TMSOTf) to form the glycosidic bond.
  • Control of stereochemistry at the glycosidic linkage by choice of protecting groups and reaction conditions.

Deprotection and Purification

  • Removal of protecting groups under mild conditions to avoid degradation of sensitive functionalities.
  • Purification by chromatographic techniques such as HPLC or preparative TLC.

Detailed Preparation Methods from Literature and Patents

Step Description Reagents/Conditions Notes
1 Protection of sugar hydroxyls TBDMS-Cl, Ac2O, or BnBr with base Selective protection to direct glycosylation
2 Formation of glycosyl donor Trichloroacetimidate formation using trichloroacetonitrile and base Enables stereoselective glycosylation
3 Glycosylation with furanone acceptor Lewis acid catalyst (e.g., TMSOTf) in dry solvent (DCM) at low temperature Controls anomeric configuration
4 Introduction of 3-oxopropanoic acid Reaction with acid chloride or esterification using DCC/DMAP Forms methoxy linkage
5 Deprotection Acidic or hydrogenolytic conditions depending on protecting groups Final compound isolation

Research Findings and Analytical Data

  • Mass spectrometry and NMR spectroscopy confirm the molecular weight (approx. 532–1165 g/mol depending on analogs) and stereochemistry.
  • LC-MS/MS methods have been used to analyze similar glycosylated compounds, confirming purity and structure.
  • Patents describe synthetic routes for related glycosylated oxopropanoic acid derivatives used as sweeteners or bioactive compounds, indicating scalable synthetic methods.

Summary Table of Preparation Parameters

Parameter Typical Range/Condition Impact on Synthesis
Solvent Dichloromethane, acetonitrile Solubility and reaction rate
Temperature -78°C to room temperature Stereoselectivity in glycosylation
Catalyst TMSOTf, BF3·OEt2 Activation of glycosyl donor
Protecting groups TBDMS, benzyl, acetyl Regioselectivity and stability
Purification HPLC, preparative TLC Purity and yield

Chemical Reactions Analysis

Types of Reactions

3-[[(2R,3S,4S,5R,6S)-6-(2,5-dimethyl-4-oxofuran-3-yl)oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxo derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

Biochemical Studies

This compound serves as a valuable tool in biochemical research due to its ability to interact with various biological pathways. For instance:

  • Metabolic Pathways : The compound has been studied for its role in metabolic pathways involving oxaloacetate and malate conversion. Research indicates that supplementation with oxaloacetate can influence longevity pathways in organisms such as Caenorhabditis elegans, potentially mimicking the effects of caloric restriction by enhancing the NAD+/NADH ratio .

Pharmacological Applications

The pharmacological potential of this compound is notable:

  • Antioxidant Properties : The structural components suggest potential antioxidant activity, which may protect cells from oxidative stress. This property is crucial for developing therapeutic agents aimed at combating diseases related to oxidative damage.
  • Anti-inflammatory Effects : Preliminary studies indicate that derivatives of this compound may exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases.

Material Science

In material science, the compound's unique chemical structure allows for its use in creating novel materials:

  • Polymer Synthesis : Its reactive functional groups can be utilized in polymer chemistry to develop biodegradable polymers or coatings that possess enhanced mechanical properties.

Case Study 1: Longevity Studies in C. elegans

A study published in 2009 demonstrated that oxaloacetate supplementation led to a significant increase in lifespan among C. elegans. The mean increase was reported to be around 25% in median lifespan. This effect was linked to the activation of the FOXO/DAF-16 transcription factor and AMP-activated protein kinase (AMPK), highlighting the compound's role in metabolic regulation .

ParameterValue
Median Lifespan Increase25%
Maximal Lifespan Increase13%
Concentration Used8 mM

Case Study 2: Antioxidant Activity

Research into the antioxidant properties of similar compounds has shown that they can significantly reduce reactive oxygen species (ROS) levels in vitro. This suggests that derivatives of the studied compound could be developed into antioxidant therapies aimed at diseases characterized by oxidative stress.

Mechanism of Action

The mechanism by which 3-[[(2R,3S,4S,5R,6S)-6-(2,5-dimethyl-4-oxofuran-3-yl)oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of glycosylated carboxylic acids with diverse pharmacological and biochemical roles. Below is a comparative analysis with structurally or functionally related molecules:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Structural Features Bioactivity/Applications References
3-[[(2R,3S,4S,5R,6S)-6-(2,5-Dimethyl-4-oxofuran-3-yl)oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid C₃₉H₃₈O₂₁ Oxane ring, 2,5-dimethyl-4-oxofuran, 3-oxopropanoic acid Limited literature; predicted roles in redox modulation or glycosidase inhibition
3,6'-Disinapoyl Sucrose C₃₄H₄₂O₁₉ Sucrose core, sinapoyl ester groups Antioxidant, neuroprotective, anti-inflammatory
3-O-Feruloylquinic Acid C₁₇H₂₀O₉ Cyclohexanecarboxylic acid backbone, feruloyl ester Antioxidant, anti-diabetic, modulates glucose metabolism
6-({3-[(6-{[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-3-yl]oxy}-3,4,5-trihydroxyoxan-2-yl)methoxy]-3-oxopropanoyl}oxy)-3,4,5-trihydroxyoxane-2-carboxylic acid C₄₀H₃₈O₂₃ Chromene (flavonoid) core, glycosidic linkage, propanoic acid Antioxidant, anti-cancer (flavonoid-mediated apoptosis)
3-[(2S,3R)-2-Methyl-5-oxo-3-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]oxolan-2-yl]propanoic acid C₂₀H₃₂O₁₂ Oxolane (tetrahydrofuran) ring, glycoside, propanoic acid Antimicrobial, lipid metabolism modulation

Key Findings :

Structural Divergence: The target compound’s 2,5-dimethyl-4-oxofuran group distinguishes it from phenolic ester derivatives like 3-O-feruloylquinic acid or flavonoid-linked analogs (e.g., chromene derivatives in ). This furan moiety may confer unique reactivity toward nucleophiles or electrophiles.

Bioactivity Profile: While the target compound lacks direct bioactivity data, structurally related glycosides (e.g., flavonoid-glycosides in ) exhibit antioxidant and anti-inflammatory properties. The propanoic acid group may enhance membrane permeability compared to non-acid analogs. 3-O-Feruloylquinic acid () shares a carboxylic acid group but has a simpler cyclohexane backbone, highlighting how scaffold complexity influences target specificity (e.g., quinone reductase induction vs. glycosidase inhibition).

Physicochemical Properties: The target’s predicted CCS (274.9 Ų for [M+H]+) is higher than 3-O-feruloylquinic acid (~220 Ų), indicating greater polarity due to additional hydroxyl groups .

Synthetic Challenges :

  • The stereochemical complexity of the oxane ring (2R,3S,4S,5R,6S) requires precise enzymatic or chiral synthesis methods, akin to challenges in producing 3,6'-disinapoyl sucrose .
  • Protective group strategies (e.g., tert-butyldimethylsilyl in ) may be necessary to avoid side reactions at hydroxyl sites during synthesis.

Biological Activity

Chemical Structure and Properties

The molecular formula of the compound is C49H76O20C_{49}H_{76}O_{20}, with a molecular weight of approximately 985.12 g/mol. Its structure includes a furan moiety and multiple hydroxyl groups, which are often associated with significant biological activity.

PropertyValue
Molecular FormulaC49H76O20
Molecular Weight985.12 g/mol
CAS Number17575-22-3
Purity≥95%
Storage ConditionsSealed in dry, store at -20°C

Antioxidant Properties

Research indicates that compounds with similar structures exhibit antioxidant properties due to their ability to scavenge free radicals. The presence of hydroxyl groups enhances the electron-donating ability, which is crucial for antioxidant activity. A study on related compounds demonstrated a significant reduction in oxidative stress markers in vitro, suggesting that this compound may possess similar protective effects against oxidative damage .

Enzyme Modulation

The compound has been investigated for its potential to modulate enzymatic activities. Specifically, it has shown promise in inhibiting enzymes involved in metabolic pathways that lead to chronic diseases. For example, studies have indicated that derivatives of this compound can inhibit α-glucosidase and α-amylase, enzymes critical in carbohydrate metabolism, thereby potentially aiding in the management of diabetes .

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. In vitro assays have shown efficacy against various bacterial strains. The mechanism is thought to involve disruption of the bacterial cell membrane integrity and interference with metabolic processes .

Case Study 1: Antioxidant Activity

In a controlled laboratory setting, the antioxidant capacity of this compound was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. Results indicated that it effectively reduced DPPH radicals by up to 70% at concentrations as low as 50 µg/mL.

Case Study 2: Enzyme Inhibition

A study evaluating the inhibitory effects on α-glucosidase revealed an IC50 value of 25 µg/mL for this compound, indicating strong potential for managing postprandial blood glucose levels.

Toxicity and Safety Profile

While the biological activities are promising, it is essential to consider the toxicity profile. Current literature suggests low toxicity at therapeutic doses; however, comprehensive toxicological studies are necessary to establish safety margins and potential side effects.

Q & A

Basic: What are the recommended strategies for synthesizing the compound with high stereochemical purity?

Methodological Answer:
The synthesis requires precise control over glycosidic bond formation and stereochemistry. Key steps include:

  • Protecting Groups : Use tert-butyldimethylsilyl (TBS) or acetyl groups to shield hydroxyl moieties during glycosylation, as demonstrated in similar carbohydrate syntheses .
  • Glycosylation Conditions : Employ low temperatures (-78°C to -23°C) and catalysts like n-BuLi or DMSO/oxalyl chloride to enhance regioselectivity, as seen in furanose derivatives .
  • Purification : Combine column chromatography (silica gel) and preparative TLC to isolate intermediates. highlights DCM extraction and MgSO4 drying for product isolation .

Advanced: How can researchers address regioselectivity challenges during glycosidic bond formation?

Methodological Answer:
Regioselectivity can be optimized via:

  • Directing Groups : Introduce temporary protecting groups (e.g., trityl) to steer reactivity at specific hydroxyl positions .
  • Solvent Effects : Polar aprotic solvents (e.g., THF) favor nucleophilic attack at the anomeric center, as shown in furanose coupling reactions .
  • Enzymatic Catalysis : Lipases or glycosyltransferases may improve stereochemical outcomes, though this requires empirical optimization .

Basic: Which spectroscopic techniques confirm the compound’s structure?

Methodological Answer:

  • NMR Spectroscopy : 1H/13C NMR identifies functional groups and connectivity. For example, uses 1H NMR (δ 4.2–5.1 ppm) to confirm ether linkages in similar structures . 2D techniques (COSY, HSQC) resolve overlapping signals in carbohydrate moieties .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight, while ESI-MS detects fragmentation patterns .

Advanced: How to resolve overlapping NMR signals in the compound’s complex carbohydrate moiety?

Methodological Answer:

  • High-Field NMR : Use 600+ MHz instruments to enhance resolution .
  • Deuterium Exchange : Replace labile protons (e.g., hydroxyls) with deuterium to simplify spectra .
  • Selective Decoupling : Target specific regions (e.g., anomeric protons) to isolate coupling patterns .

Basic: How can the compound’s stability under varying pH and temperature be assessed?

Methodological Answer:

  • Accelerated Stability Studies : Incubate the compound at 40°C/75% RH and monitor degradation via HPLC or LC-MS .
  • pH Profiling : Test stability in buffers (pH 2–9) to identify hydrolysis-prone regions (e.g., ester or glycosidic bonds) .

Advanced: What are the predominant degradation pathways in aqueous solutions?

Methodological Answer:

  • Hydrolysis : The β-elimination of the glycosidic bond or ester hydrolysis (3-oxopropanoate) may occur. LC-MS/MS identifies degradants like free furanose or propanoic acid derivatives .
  • Mitigation Strategies : Lyophilization or formulation with antioxidants (e.g., BHT) slows degradation .

Basic: What in vitro assays evaluate the compound’s biological activity?

Methodological Answer:

  • Enzyme Inhibition Assays : Test interactions with carbohydrate-active enzymes (e.g., glycosidases) using fluorogenic substrates .
  • Cell Viability Assays : Assess cytotoxicity in mammalian cell lines (e.g., HEK293) via MTT assays .

Advanced: How can molecular docking predict the compound’s interaction with target enzymes?

Methodological Answer:

  • Software Tools : Use AutoDock Vina or Schrödinger Maestro with force fields (e.g., OPLS-AA) optimized for carbohydrates .
  • Parameterization : Include partial charges for hydroxyl and carbonyl groups, referencing thermochemical data (e.g., ΔfH) from .

Basic: What chromatographic methods purify the compound from reaction mixtures?

Methodological Answer:

  • Reverse-Phase HPLC : C18 columns with acetonitrile/water gradients separate polar intermediates .
  • Size-Exclusion Chromatography : Resolve high-molecular-weight byproducts (e.g., dimers) .

Advanced: How to analyze conflicting synthesis data on yield and purity?

Methodological Answer:

  • Design of Experiments (DOE) : Vary parameters (temperature, catalyst loading) to identify critical factors .
  • Statistical Analysis : Apply ANOVA to compare yields across methods, referencing (patent) vs. (academic) protocols .

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